Derenofylline

Catalog No.
S525676
CAS No.
251945-92-3
M.F
C18H20N4O
M. Wt
308.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derenofylline

CAS Number

251945-92-3

Product Name

Derenofylline

IUPAC Name

4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22)

InChI Key

RBZNJGHIKXAKQE-HDJSIYSDSA-N

SMILES

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

SLV320; SLV-320; SLV 320; Derenofylline

Canonical SMILES

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O

Description

The exact mass of the compound Derenofylline is 308.1637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bronchodilation and Anti-inflammatory Effects

  • Studies have investigated doxofylline's ability to relax airway muscles, similar to other bronchodilators. This could help improve airflow in asthma and COPD patients [].
  • Research suggests doxofylline might also possess anti-inflammatory properties, potentially reducing airway inflammation associated with asthma and COPD [].

Comparison to Theophylline

  • Derenofylline is sometimes compared to theophylline, another methylxanthine used for respiratory conditions. Research suggests doxofylline might have a better side effect profile than theophylline [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

308.1637

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O1Q96UZ63W

Other CAS

251945-92-3

Dates

Modify: 2023-08-15
1: Pang PS, Mehra M, Maggioni AP, Filippatos G, Middlebrooks J, Turlapaty P, Kazei D, Gheorghiade M; RENO-DEFEND Investigators. Rationale, design, and results from RENO-DEFEND 1: a randomized, dose-finding study of the selective A1 adenosine antagonist SLV320 in patients hospitalized with acute heart failure. Am Heart J. 2011 Jun;161(6):1012-23.e3. doi: 10.1016/j.ahj.2011.03.004. PubMed PMID: 21641345.
2: Mitrovic V, Seferovic P, Dodic S, Krotin M, Neskovic A, Dickstein K, de Voogd H, Böcker C, Ziegler D, Godes M, Nakov R, Essers H, Verboom C, Hocher B. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure. Circ Heart Fail. 2009 Nov;2(6):523-31. doi: 10.1161/CIRCHEARTFAILURE.108.798389. Epub 2009 Sep 24. PubMed PMID: 19919976.
3: Givertz MM. Adenosine A1 receptor antagonists at a fork in the road. Circ Heart Fail. 2009 Nov;2(6):519-22. doi: 10.1161/CIRCHEARTFAILURE.109.916072. PubMed PMID: 19919975.
4: Kiesman WF, Elzein E, Zablocki J. A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Handb Exp Pharmacol. 2009;(193):25-58. doi: 10.1007/978-3-540-89615-9_2. Review. PubMed PMID: 19639278.
5: Kalk P, Eggert B, Relle K, Godes M, Heiden S, Sharkovska Y, Fischer Y, Ziegler D, Bielenberg GW, Hocher B. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure. Br J Pharmacol. 2007 Aug;151(7):1025-32. Epub 2007 Jun 11. PubMed PMID: 17558436; PubMed Central PMCID: PMC2042943.

Explore Compound Types